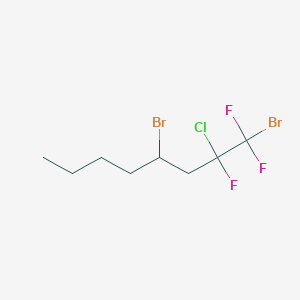
1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
Overview
Description
1,4-Dibromo-2-chloro-1,1,2-trifluorooctane is an organohalide compound with the molecular formula C8H11Br2ClF3. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a halogenated derivative of octane. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane typically involves the halogenation of octane derivatives. One common method is the bromination and chlorination of 1,1,2-trifluorooctane. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under UV light to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactors where octane derivatives are exposed to bromine and chlorine gases. The process is carefully controlled to ensure the desired substitution pattern and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-chloro-1,1,2-trifluorooctane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Elimination Reactions: Strong bases like potassium tert-butoxide are often used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted octane derivatives.
Elimination Reactions: Products include alkenes such as 1,1,2-trifluorooctene.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dibromo-2-chloro-1,1,2-trifluorooctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and halogenation reactions.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The compound can act as an electrophile, reacting with nucleophiles in various chemical and biological systems. The pathways involved depend on the specific context of its use, such as in organic synthesis or biological assays.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2-chloro-1,1,2-trifluorobutane: A shorter-chain analog with similar halogenation patterns.
1,2-Dibromotetrachloroethane: Another halogenated compound with different halogenation and carbon chain structure.
1-Bromo-4-chloro-2-fluorobenzene: An aromatic compound with a different structural framework but similar halogenation.
Uniqueness
1,4-Dibromo-2-chloro-1,1,2-trifluorooctane is unique due to its specific combination of bromine, chlorine, and fluorine atoms on an octane backbone. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,4-dibromo-2-chloro-1,1,2-trifluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2ClF3/c1-2-3-4-6(9)5-7(11,12)8(10,13)14/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDQJFOCARQXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(F)(F)Br)(F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382122 | |
| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30428-47-8 | |
| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















